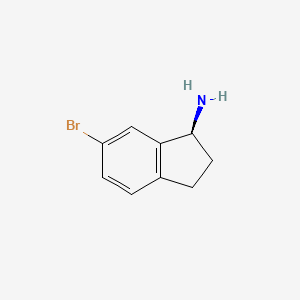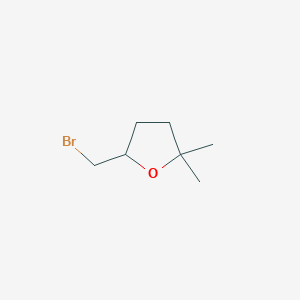
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Übersicht
Beschreibung
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, commonly referred to as 6-bromoindenamine, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of indanamine, a naturally occurring indole alkaloid found in plants. 6-bromoindenamine has a broad range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in treating a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
"(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine" serves as a pivotal intermediate in the synthesis of complex organic compounds. For example, o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles, showcasing the compound's role in constructing nitrogen-containing heterocycles (Lygin & Meijere, 2009). Similarly, methodologies for the haloamidation of olefins have been described, where a bromine atom and an amide nitrogen are added in a trans sense to an olefinic double bond, further illustrating the compound's versatility in functional group interconversion and the synthesis of vicinal bromoamides, N-acyl aziridines, and oxazolines (Yeung, Gao & Corey, 2006).
Materials Science and Sensing Applications
The compound's derivatives find applications in materials science, particularly in the synthesis of luminescent materials. Porous luminescent covalent-organic polymers synthesized from derivatives of "(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine" exhibit high sensitivity and fast response to nitroaromatic explosives, demonstrating the potential for creating advanced sensing materials for explosive detection (Xiang & Cao, 2012).
Organic Chemistry and Catalysis
In the realm of organic synthesis and catalysis, derivatives of "(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine" are employed as building blocks for constructing various organic molecules. Investigations reveal their utility in reactions with primary amines to generate 5-membered-aza-heterocycles and with activated methylene compounds to form 5-membered-carbocycles, albeit with varying yields depending on the reaction conditions (Westerlund, Gras & Carlson, 2001).
Eigenschaften
IUPAC Name |
(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPHONQIBOZOHL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)



![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)


![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)
![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)




